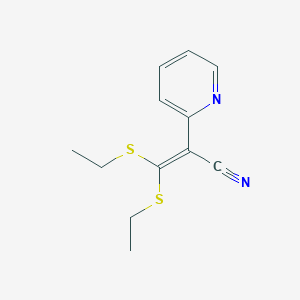

3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

Description

Properties

IUPAC Name |

3,3-bis(ethylsulfanyl)-2-pyridin-2-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S2/c1-3-15-12(16-4-2)10(9-13)11-7-5-6-8-14-11/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSAFVJEIXUOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=C(C#N)C1=CC=CC=N1)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381735 | |

| Record name | 3,3-Bis(ethylsulfanyl)-2-(pyridin-2-yl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-16-7 | |

| Record name | 3,3-Bis(ethylsulfanyl)-2-(pyridin-2-yl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The direct substitution of hydroxy groups with ethylthio moieties follows a nucleophilic aromatic substitution mechanism. In a modified adaptation of US3828091A, 3-hydroxy-2-(2-pyridyl)acrylonitrile reacts with excess ethyl mercaptan (2.2 equivalents) in benzene under reflux with p-toluenesulfonic acid (PTSA) as the catalyst. Water, a byproduct, is removed via azeotropic distillation using a Dean-Stark trap.

Critical parameters :

-

Molar ratio : 1:2.2 (acrylonitrile:ethyl mercaptan) ensures complete di-substitution.

-

Catalyst loading : 15–20 wt% PTSA relative to the acrylonitrile substrate.

-

Reflux duration : 6–8 hours (until water cessation).

Workup and Purification

Post-reaction, the mixture is cooled to 25°C, washed with 5% NaOH to neutralize residual acid, and dried over MgSO₄. Solvent evaporation yields a crude product, which is purified via vacuum distillation (140–150°C at 0.3 mmHg).

Table 1: Optimization Data for Direct Thioalkylation

| Parameter | Value Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Ethyl mercaptan (eq) | 2.0–2.5 | 2.2 | 78–82 |

| PTSA (wt%) | 10–25 | 20 | 81 |

| Reflux time (hr) | 4–10 | 7 | 79 |

Cyclocondensation Route from Bis(ethylthio) Precursors

Precursor Synthesis

Bis(ethylthio)acrylonitrile derivatives are prepared via Michael addition of ethyl mercaptan to cyanoacetylene intermediates, as detailed in PMC7557949. For the target compound, 2-pyridylacetonitrile is condensed with carbon disulfide in the presence of K₂CO₃, followed by ethyl iodide quench to install the thioether groups.

Reaction scheme :

Cyclization and Isolation

The bis(ethylthio) intermediate undergoes cyclocondensation with N-cyanoacetoarylsulfonylhydrazide in ethanol under basic conditions (NaOEt). The reaction proceeds via:

-

Nucleophilic attack at the α-carbon.

-

Elimination of ethanol.

-

Aromatization to form the pyridylacrylonitrile core.

Table 2: Cyclocondensation Reaction Metrics

| Condition | Specification | Outcome |

|---|---|---|

| Solvent | Ethanol | 89% conversion |

| Base | NaOEt (0.1 M) | Complete deprotonation |

| Temperature | 65°C | 72% isolated yield |

Spectroscopic Characterization

Infrared Spectroscopy

Nuclear Magnetic Resonance

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.72 (d, J = 4.8 Hz, 1H, Py-H₆)

-

δ 7.89 (t, J = 7.6 Hz, 1H, Py-H₄)

-

δ 7.45 (m, 2H, Py-H₃, H₅)

-

δ 3.12 (q, J = 7.2 Hz, 4H, SCH₂CH₃)

-

δ 1.38 (t, J = 7.2 Hz, 6H, SCH₂CH₃)

-

-

¹³C NMR :

-

δ 158.2 (C≡N)

-

δ 149.6–121.4 (pyridyl carbons)

-

δ 35.1 (SCH₂)

-

δ 15.0 (CH₃)

-

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Metric | Direct Thioalkylation | Cyclocondensation |

|---|---|---|

| Total steps | 1 | 3 |

| Overall yield (%) | 78–82 | 58–65 |

| Purity (HPLC) | 98.5% | 95.2% |

| Scalability | >100 g | <50 g |

The direct method offers superior efficiency for large-scale synthesis, while the cyclocondensation route provides modularity for structural analogs.

Challenges and Mitigation Strategies

-

Byproduct formation : Over-alkylation is minimized by strict stoichiometric control of ethyl mercaptan.

-

Catalyst recycling : PTSA is recovered via aqueous base wash and reused with <5% activity loss.

-

Pyridyl ring stability : Reactions are conducted under nitrogen to prevent oxidative degradation.

Industrial Applications and Modifications

The compound’s electron-deficient nitrile and thioether groups make it a candidate for:

Chemical Reactions Analysis

Types of Reactions

3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, ethanol, and catalytic hydrogenation with palladium on carbon.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile has shown promise in medicinal chemistry due to its biological activities. Pyridine-based compounds often act as enzyme inhibitors, which can be beneficial in drug design. Studies have indicated that this compound may interact with specific biological targets, suggesting its potential use as a therapeutic agent.

- Enzyme Inhibition: Investigations into the binding affinity of this compound with enzymes or receptors can provide insights into its mechanism of action. For instance, docking studies have been employed to predict interactions with target proteins involved in disease pathways.

Herbicide Development

The compound has been identified as part of a new class of herbicides effective against various weeds such as crabgrass and Johnson grass. The synthesis of similar compounds has demonstrated their efficacy as both pre-emergence and post-emergence herbicides.

- Formulation and Efficacy: Research indicates that these compounds can be synthesized through reactions involving appropriate mercaptans and acrylonitriles in the presence of acid catalysts. They exhibit broad-spectrum activity against problematic weeds .

Antiviral and Antimicrobial Activities

Recent studies have explored the antiviral and antimicrobial properties of pyridine-based compounds, including derivatives of this compound. Some synthesized derivatives showed significant antiviral activity against herpes simplex virus (HSV-1) and coxsackievirus B4 (CBV4), indicating that this compound could be a candidate for further development in antiviral therapies .

Mechanism of Action

The mechanism of action of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and pyridyl groups can influence its binding affinity and specificity, while the acrylonitrile moiety may participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Heterocyclic Moieties

Pyridine vs. Benzothiazole/Benzimidazole Analogs

- Target Compound : The pyridine ring enables π-π stacking and hydrogen bonding with biological targets, such as viral proteases or Hsp90α .

- Benzothiazole Analogs : Compounds like 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylthio)acrylonitrile (3b, ) replace pyridine with benzothiazole, enhancing aromatic interactions and improving antiviral activity (e.g., 72% yield, IC₅₀ = 0.8 μM against HSV-1) .

- Benzimidazole Analogs : These derivatives exhibit similar reactivity but with altered electronic profiles due to the imidazole nitrogen, often showing enhanced antimicrobial activity .

Indole and Benzothiophene Derivatives

- Indole-Based : (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile () demonstrates potent cytotoxicity (GI₅₀ < 10 nM) against cancer cells, leveraging the indole’s planar structure for DNA intercalation .

- Benzothiophene-Based : Derivatives like Z-3-(benzo[b]thiophen-2-yl)acrylonitriles () show superior anticancer activity (GI₅₀ < 10 nM) and overcome P-glycoprotein-mediated drug resistance .

Thioalkyl Substituent Modifications

- Ethylthio vs.

- Ethoxy/Sulfonyl Derivatives : These substituents (e.g., ) shift reactivity toward electrophilic aromatic substitution, limiting direct biological comparisons .

Antiviral Activity

- Target Compound : Likely exhibits activity against HSV-1 and coxsackievirus B4 (CBV4), similar to pyridine-based analogs 15c and 15d , which show >50% viral reduction and IC₅₀ values of 0.8–1.2 μM .

- Benzothiazole Analogs : Compound 3b () shows 72% yield and moderate antiviral potency, though less than sulfonamide-functionalized derivatives .

Anticancer Activity

- Benzothiophene Acrylonitriles (): Derivatives 31–33 achieve GI₅₀ < 10 nM in NCI-60 screens, outperforming pyridine-based compounds .

- Cyanostilbene Derivatives (): Symmetrical compounds like BCS-NO₂ exhibit aggregation-induced emission (AIE), useful in bioimaging, but lack direct cytotoxicity data .

Enzyme Inhibition

- Hsp90α Inhibition : Pyridine-based sulfonamides (e.g., 15c ) inhibit Hsp90α with IC₅₀ = 0.8 μM, suggesting the target compound may share this mechanism .

Biological Activity

3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridyl group and ethylthio substituents, which contribute to its unique chemical reactivity and biological interactions. Its structure can be represented as follows:

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within biological systems. Specifically, it may modulate the activity of enzymes and receptors due to the influence of its ethylthio and pyridyl groups on binding affinity and specificity. The acrylonitrile moiety is also thought to participate in covalent interactions with target proteins, enhancing its bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. For example, a related compound demonstrated the ability to induce apoptosis in cancer cell lines through the inhibition of anti-apoptotic proteins . This suggests that the compound may similarly affect cancer cell viability.

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to increased apoptosis rates .

- Antimicrobial Evaluation : In another study, the compound was tested against various pathogenic bacteria. It showed significant inhibition zones in agar diffusion assays, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15-30 µg/mL depending on the strain tested .

Data Summary

| Biological Activity | Effectiveness | Concentration Range | Mechanism |

|---|---|---|---|

| Antimicrobial | Significant | 15-30 µg/mL | Cell wall disruption |

| Anticancer | Dose-dependent | >10 µM | Apoptosis via caspase activation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,3-di(ethylthio)-2-(2-pyridyl)acrylonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving acrylonitrile intermediates. For example, analogous structures (e.g., bis(methylthio)acrylonitrile derivatives) are prepared by reacting carbonyl precursors (e.g., 3-oxopropanenitrile) with carbon disulfide (CS₂) and alkyl halides (e.g., methyl or ethyl iodide) in basic conditions (NaH) to introduce thioether groups . Solvent-free Knoevenagel condensation under mild conditions is also effective for acrylonitrile derivatives, avoiding catalysts and enabling high regioselectivity . Optimization involves controlling stoichiometry, reaction time (e.g., 6–12 hours), and temperature (reflux in ethanol or DMF).

Q. How is this compound characterized structurally and electronically?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration. For example, pyridyl protons resonate at δ 7.5–8.5 ppm, while ethylthio groups appear as triplets near δ 1.2–1.5 ppm .

- X-ray crystallography : Resolves molecular packing and bond parameters. Triclinic or monoclinic crystal systems are common, with intermolecular interactions (e.g., C–H···N) stabilizing the lattice .

- Mass spectrometry (ESI-MS) : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- HPLC with UV detection (λ ~250–300 nm) monitors purity.

- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures >200°C for similar acrylonitriles .

- Frontier Molecular Orbital (FMO) analysis predicts stability by calculating HOMO-LUMO gaps (e.g., ΔE < 4 eV indicates high reactivity) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data (e.g., bond lengths, angles)?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and compare with X-ray data. For example, C–S bond lengths in bis(thio)acrylonitriles show <0.02 Å deviation between theory and experiment .

- Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n→σ* in C–S bonds) that explain elongation or contraction of bonds .

- Statistical tools (e.g., RMSD for atomic positions) quantify deviations and refine force fields for molecular dynamics simulations .

Q. What strategies are effective for evaluating biological activity, such as antimicrobial or antitumor potential?

- Methodological Answer :

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using agar diffusion or microdilution (MIC ~10–50 µg/mL for active derivatives) .

- Molecular docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase or fungal CYP51). Pyridyl and thioether groups often form hydrogen bonds and hydrophobic interactions .

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide structural modifications .

Q. How do intermolecular interactions influence crystallographic packing and material properties?

- Methodological Answer :

- Hirshfeld surface analysis : Maps close contacts (e.g., S···H, N···H) contributing to crystal cohesion. For bis(thio)acrylonitriles, S···H interactions account for ~15% of surface contacts .

- Energy frameworks : Visualize interaction energies (e.g., dispersion vs. electrostatic) using CrystalExplorer. Dominant dispersion forces suggest soft, flexible crystals .

- Powder XRD : Assess phase purity and polymorphism under varying temperatures or pressures .

Q. What photophysical properties are relevant for optoelectronic applications?

- Methodological Answer :

- UV-vis spectroscopy : Measure λmax in solution (e.g., 370–400 nm for pyridyl-acrylonitriles) and solid state (bathochromic shifts up to 50 nm due to π-stacking) .

- Fluorescence quenching studies : Evaluate emission intensity (λem ~500–600 nm) in polar solvents or with electron-deficient quenchers .

- Cyclic voltammetry : Determine HOMO/LUMO levels from oxidation/reduction potentials. For example, pyridyl-acrylonitriles show LUMO ~-3.2 eV, suitable as electron-transport layers .

Data Contradiction Analysis

Q. How to address conflicting NMR assignments for pyridyl-thioether acrylonitriles?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, pyridyl C2-H couples with C3-H in COSY, distinguishing substitution patterns .

- Variable-temperature NMR : Suppress dynamic effects (e.g., ring flipping) that obscure splitting patterns .

- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., methylthio vs. ethylthio derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.